N-(4-bromo-2-fluorophenyl)-2-chloropropanamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide can be compared with other similar compounds, such as:
N-(4-bromo-2-fluorophenyl)acetamide: This compound has a similar structure but lacks the chlorine atom on the propanamide group.
N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide: This compound has a benzamide group instead of a propanamide group.
4-bromo-2-fluorobiphenyl: This compound has a biphenyl structure with bromine and fluorine substituents.
The uniqueness of this compound lies in its specific combination of halogen atoms and the propanamide group, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c1-5(11)9(14)13-8-3-2-6(10)4-7(8)12/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGBYEGRJYBWOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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